molecular formula C14H16ClN3O B183581 (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol CAS No. 353257-83-7

(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol

Cat. No.: B183581
CAS No.: 353257-83-7
M. Wt: 277.75 g/mol
InChI Key: LYGRSRSASMLEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol is a chemical compound with the molecular formula C14H16ClN3O. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol typically involves the reaction of 3-chloroquinoxaline with piperidine and subsequent reduction to form the methanol derivative. The reaction conditions often include the use of solvents such as xylene and heating under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoxaline and piperidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a valuable tool in the study of cellular processes and disease mechanisms .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The compound’s ability to modulate specific molecular pathways is of particular interest .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-(3-chloroquinoxalin-2-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c15-13-14(18-7-3-4-10(8-18)9-19)17-12-6-2-1-5-11(12)16-13/h1-2,5-6,10,19H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGRSRSASMLEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80581408
Record name [1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353257-83-7
Record name [1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.